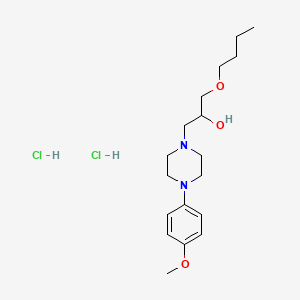
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H32Cl2N2O3 and its molecular weight is 395.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C18H32Cl2N2O3, with a molecular weight of 395.4 g/mol. The compound features a butoxy group, a piperazine ring, and a methoxyphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂Cl₂N₂O₃ |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1216852-91-3 |
Research indicates that derivatives of piperazine, including this compound, may act as modulators of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
Studies have shown that compounds similar to 1-butoxy derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as the induction of apoptosis in cancer cells. Preliminary studies indicate that it may act on specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research into piperazine derivatives has revealed moderate antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential applications in treating infections.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. Results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages.
Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines showed that this compound inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific pathways involved in cancer cell survival.
科学研究应用
Biological Applications
- Pharmacological Potential : The compound's structural features suggest potential applications in treating central nervous system disorders due to its piperazine component, which is commonly found in antipsychotic medications. Studies have indicated that similar compounds exhibit effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
-
Interaction Studies : Research involving interaction studies can focus on the compound's effects on various biological systems, including:
- Neurotransmitter Modulation : Investigating its role in modulating serotonin and dopamine pathways.
- Antidepressant Activity : Exploring its potential as an antidepressant based on structural similarities to known antidepressants.
- Toxicological Studies : Understanding the safety profile of 1-butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is crucial for its application in pharmaceuticals. Toxicological assessments can help identify any adverse effects related to liver function or other organ systems.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of compounds similar to this compound. For example:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of structurally related piperazine derivatives on serotonin receptor modulation, revealing significant antidepressant-like activity in animal models. This suggests that 1-butoxy derivatives may exhibit similar effects due to their structural characteristics.
Case Study 2: Toxicity Assessment
Another research effort assessed the hepatotoxicity of various piperazine derivatives using human-based non-animal testing methods. Findings indicated that certain modifications could reduce liver toxicity while maintaining efficacy, providing insights for optimizing the safety profile of 1-butoxy derivatives.
化学反应分析
Alcohol-Specific Reactions
The secondary alcohol group in the propan-2-ol segment undergoes typical alcohol reactions:
Piperazine Reactivity
The piperazine ring, particularly the tertiary amine, participates in alkylation and acylation:
Ether Cleavage
The butoxy ether linkage is stable under physiological conditions but cleavable via:
Structural Analogues and Comparative Reactivity
The compound shares reactivity patterns with structurally related piperazine derivatives (Table 1):
Table 1: Reactivity Comparison with Analogues
Stability and Degradation
属性
IUPAC Name |
1-butoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-17(21)14-19-9-11-20(12-10-19)16-5-7-18(22-2)8-6-16;;/h5-8,17,21H,3-4,9-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIYHNFDDUGCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













